1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that combines a chromeno-pyrrole system with a chlorophenyl and methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and suitable nucleophiles.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with an appropriate amine or amide.
Substitution Reactions: The chlorophenyl and methyl groups are introduced through electrophilic aromatic substitution reactions using chlorobenzene and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (CH3I) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: shares similarities with other chromeno-pyrrole derivatives and chlorophenyl-substituted compounds.
Pyrrole Derivatives: Compounds like pyrrolo[3,4-c]pyrrole-1,4-dione and its derivatives exhibit similar structural features and chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Biological Activity
1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole class of compounds, which are noted for their diverse biological activities. This compound features a complex structure that includes a chromeno framework fused with a pyrrole moiety, potentially endowing it with significant pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H14ClN1O3, with a molar mass of approximately 373.85 g/mol. The structural complexity arises from the incorporation of both 3-chlorophenyl and methyl groups, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds within the chromeno-pyrrole class exhibit various biological activities including:
- Antioxidant Properties : Chromeno-pyrrole derivatives have been reported to exhibit significant antioxidant activity, which is critical in mitigating oxidative stress-related diseases .
- Antimicrobial Effects : Preliminary studies suggest that these compounds can demonstrate antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .
- Enzyme Inhibition : Some derivatives have shown potential as inhibitors of key enzymes involved in metabolic pathways, including glucokinase and acetylcholinesterase (AChE) .
The mechanisms through which this compound exerts its effects include:
- Interaction with Receptors : The compound may bind to specific receptors or enzymes, modulating their activity and leading to various therapeutic effects.
- Free Radical Scavenging : Its antioxidant properties may be attributed to its ability to neutralize free radicals, thereby protecting cellular components from oxidative damage.
Study on Antioxidant Activity
A study evaluated the antioxidant capacity of several chromeno-pyrrole derivatives including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro when treated with these compounds .
Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties, this compound exhibited an MIC value of 12.5 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibacterial agents .
Data Tables
Property | Value |
---|---|
Molecular Formula | C18H14ClN1O3 |
Molar Mass | 373.85 g/mol |
Antioxidant Activity | Significant |
MIC against Staphylococcus aureus | 12.5 µg/mL |
MIC against Escherichia coli | Not specified |
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c1-20-15(10-5-4-6-11(19)9-10)14-16(21)12-7-2-3-8-13(12)23-17(14)18(20)22/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNIYECLRMBFOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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